1,4,5,6,7,11,12,13,14,14,15,15-dodecachloropentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene
Overview
Description
1,2,3,4,5,6,7,8,10,10,11,11-Dodecachloro-4,4a,4b,5,8,8a,9,9a-octahydro-1h-1,4:5,8-dimethanofluorene is a highly chlorinated organic compound It is characterized by its complex polycyclic structure and extensive chlorination, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such highly chlorinated compounds typically involves multiple steps, including:
Chlorination Reactions: Starting from a less chlorinated precursor, successive chlorination steps are carried out using reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under controlled conditions.
Cyclization Reactions: Formation of the polycyclic structure may involve cyclization reactions, often catalyzed by acids or bases.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processes: Small-scale production using batch reactors where each step is carefully controlled.
Continuous Processes: For larger-scale production, continuous flow reactors may be used to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions, typically involving reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: NaOH in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of compounds with different functional groups replacing chlorine atoms.
Scientific Research Applications
Chemistry
Catalysts: Used as catalysts or catalyst precursors in various organic reactions.
Materials Science: Studied for their potential use in creating advanced materials with unique properties.
Biology and Medicine
Pharmacology: Investigated for potential therapeutic applications, including as antiviral or anticancer agents.
Biochemistry: Studied for their interactions with biological molecules and potential biochemical applications.
Industry
Environmental Chemistry: Used in studies related to environmental pollution and remediation.
Polymer Science: Incorporated into polymers to impart specific properties such as flame retardancy or chemical resistance.
Mechanism of Action
The mechanism of action of such compounds often involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially leading to therapeutic effects or toxicological outcomes.
Comparison with Similar Compounds
Similar Compounds
Polychlorinated Biphenyls (PCBs): Similar in terms of extensive chlorination and environmental persistence.
Chlorinated Polycyclic Aromatic Hydrocarbons (PAHs):
Uniqueness
Higher Chlorination: The extensive chlorination of 1,2,3,4,5,6,7,8,10,10,11,11-Dodecachloro-4,4a,4b,5,8,8a,9,9a-octahydro-1h-1,4:5,8-dimethanofluorene imparts unique chemical stability and reactivity.
Polycyclic Structure: The specific arrangement of rings and chlorine atoms provides distinct physical and chemical properties.
Properties
IUPAC Name |
1,4,5,6,7,11,12,13,14,14,15,15-dodecachloropentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl12/c16-6-8(18)12(22)4-2(10(6,20)14(12,24)25)1-3-5(4)13(23)9(19)7(17)11(3,21)15(13,26)27/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVVGRBPINDFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C1C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)C5(C(=C(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40929084 | |
Record name | 1,2,3,4,5,6,7,8,10,10,11,11-Dodecachloro-4,4a,4b,5,8,8a,9,9a-octahydro-1H-1,4:5,8-dimethanofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40929084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13560-91-3 | |
Record name | NSC91800 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91800 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4,5,6,7,8,10,10,11,11-Dodecachloro-4,4a,4b,5,8,8a,9,9a-octahydro-1H-1,4:5,8-dimethanofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40929084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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